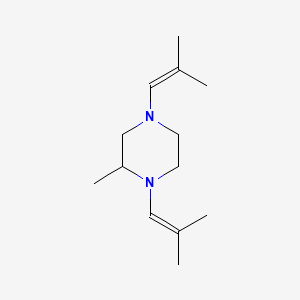
2-Methyl-1,4-bis(2-methylprop-1-enyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,4-bis(2-methylprop-1-enyl)piperazine is an organic compound with the molecular formula C12H22N2. It is a derivative of piperazine, characterized by the presence of two 2-methylprop-1-enyl groups attached to the nitrogen atoms at positions 1 and 4 of the piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-bis(2-methylprop-1-enyl)piperazine typically involves the reaction of piperazine with isobutyraldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1,4-bis(2-methylprop-1-enyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogenating agents, alkylating agents; reactions are conducted under mild to moderate conditions to ensure selectivity.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-1,4-bis(2-methylprop-1-enyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,4-bis(2-methylprop-1-enyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diisobutenylpiperazine: Similar in structure but differs in the position of the isobutenyl groups.
1,4-Bis(2-methyl-1-propenyl)piperazine: Another derivative with slight variations in the alkyl groups attached to the piperazine ring.
Uniqueness
2-Methyl-1,4-bis(2-methylprop-1-enyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and materials .
Propiedades
Número CAS |
84712-67-4 |
|---|---|
Fórmula molecular |
C13H24N2 |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
2-methyl-1,4-bis(2-methylprop-1-enyl)piperazine |
InChI |
InChI=1S/C13H24N2/c1-11(2)8-14-6-7-15(9-12(3)4)13(5)10-14/h8-9,13H,6-7,10H2,1-5H3 |
Clave InChI |
PMVLPJMSTBKHBP-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCN1C=C(C)C)C=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















